2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride
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Overview
Description
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride is an organic compound that features both boronate and sulfonyl fluoride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride typically involves the reaction of 2-methoxy-5-bromobenzenesulfonyl fluoride with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Inert Atmosphere: Nitrogen or argon to prevent oxidation.
Major Products
Biaryl Compounds: Formed from coupling reactions.
Substituted Sulfonamides or Sulfonates: Formed from substitution reactions.
Scientific Research Applications
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride involves its ability to form stable boronate esters and undergo substitution reactions. The boronate ester group can interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronate ester structure but lacks the sulfonyl fluoride group.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains both boronate and sulfonamide groups.
Uniqueness
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride is unique due to the presence of both boronate ester and sulfonyl fluoride groups, which allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Properties
Molecular Formula |
C13H18BFO5S |
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Molecular Weight |
316.2 g/mol |
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H18BFO5S/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(18-5)11(8-9)21(15,16)17/h6-8H,1-5H3 |
InChI Key |
SXDPPYVMUMECCQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)F |
Origin of Product |
United States |
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